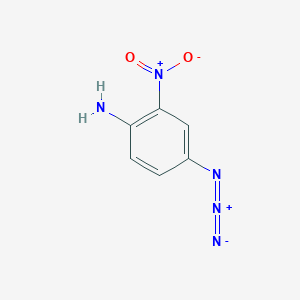

4-Azido-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azido-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJBLRAJKVZZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604154 | |

| Record name | 4-Azido-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66066-79-3 | |

| Record name | 4-Azido-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azido 2 Nitroaniline and Analogue Compounds

Strategies for the Introduction of Azido (B1232118) Functionality in Substituted Anilines

The introduction of an azido group onto a substituted aniline (B41778) ring, particularly one bearing a nitro group, is typically accomplished via two main strategies: the conversion of an existing amino group or the substitution of a suitable leaving group.

Diazotization and Subsequent Azidation of Nitroaniline Precursors

One of the most conventional and widely utilized methods for preparing aryl azides is the diazotization of a primary aromatic amine followed by treatment with an azide (B81097) salt. epa.govorganic-chemistry.org This two-step, often one-pot, process is valued for its efficiency and the high purity of the resulting products.

The general mechanism involves the reaction of a primary aromatic amine with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). organic-chemistry.orgresearchgate.net This reaction forms a transient diazonium salt. The subsequent introduction of an azide source, most commonly sodium azide (NaN₃), results in the displacement of the diazonium group (N₂) and the formation of the desired aryl azide in a Sandmeyer-type reaction. epa.gov

For the synthesis of 4-azido-2-nitroaniline, the logical precursor is 4-amino-2-nitroaniline. The process involves the selective diazotization of the amino group at the 4-position, followed by azidation. The reaction conditions, such as temperature and acid concentration, are crucial for preventing side reactions and ensuring high yields. A similar protocol involving the diazotization of 4-nitroaniline (B120555) to produce 1-azido-4-nitrobenzene (B1266194) has been reported with yields often exceeding 90%.

Table 1: Representative Diazotization-Azidation Reactions

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Nitroaniline | 1. NaNO₂, HCl 2. NaN₃ | 0-5 °C | 1-Azido-4-nitrobenzene | >90% |

| Aniline | [P-4-VP]NO₂, H₂SO₄, NaN₃ | 0-5 °C, then RT | Phenyl azide | Good epa.gov |

| 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 1. Diazotization 2. NaN₃ | Not specified | 5-Azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Not specified nih.gov |

Nucleophilic Aromatic Substitution with Azide Sources

Nucleophilic aromatic substitution (SₙAr) provides an alternative and powerful route for introducing an azido group. wikipedia.org This mechanism is particularly effective for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups. masterorganicchemistry.comyoutube.com The nitro group must be positioned ortho or para to a suitable leaving group (e.g., a halide) to activate it towards nucleophilic attack. wikipedia.org

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile, in this case, the azide ion (N₃⁻), attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For the synthesis of 4-azido-2-nitroaniline, a suitable starting material would be a 4-halo-2-nitroaniline, such as 4-chloro-2-nitroaniline (B28928) or 4-fluoro-2-nitroaniline. The reaction with an azide source, like sodium azide, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would yield the target compound. Studies on polyfluorinated nitrobenzenes have confirmed that substitution with an azide nucleophile occurs preferentially at the para- and ortho-positions relative to the nitro group. nih.govresearchgate.net

Table 2: Examples of SₙAr Reactions to Form Azido-Nitroarenes

| Substrate | Nucleophile | Solvent | Conditions | Product |

|---|---|---|---|---|

| Polyfluoronitrobenzene | NaN₃ | Not specified | Not specified | Polyazido-substituted nitrobenzene (B124822) nih.govresearchgate.net |

| 2-(2-Azido-1-(2-(2-bromoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene derivative | NaN₃ | DMF | Room Temperature, 16h | 2-(2-Azido-1-(2-(2-azidoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene derivative acs.org |

| meso-Nitroporphyrin | NaN₃ | Not specified | Ambient Temperature | meso-Azidoporphyrin researchgate.net |

Synthesis of Structurally Related Azido-Nitroarene Analogues

The synthetic methodologies described are broadly applicable and have been used to generate a wide array of structurally related azido-nitroarene analogues. By varying the substitution pattern on the starting aniline or halo-nitroarene, a diverse library of compounds can be accessed.

For instance, the diazotization-azidation of various substituted anilines, including those with both electron-donating and electron-withdrawing groups, has been successfully demonstrated to produce the corresponding aryl azides in good yields. epa.gov Similarly, the SₙAr reaction of polyfluorosubstituted nitrobenzenes with sodium azide leads to the formation of polyazido-nitrobenzene derivatives, which are of interest as high-energy materials. nih.govresearchgate.net The reaction conditions can be tuned to control the degree of substitution.

Optimization of Synthetic Pathways and Yield Enhancement Studies

Considerable effort has been directed towards optimizing the synthesis of aryl azides to improve yields, enhance safety, and simplify procedures. For the diazotization-azidation pathway, research has explored alternative reagents and conditions. The use of a cross-linked poly(4-vinylpyridine)-supported nitrite ion has been shown to facilitate the diazotization under mild conditions, allowing for a simple work-up and the ability to regenerate and reuse the polymeric reagent. epa.gov

Kinetic studies on the diazotization of p-nitroaniline have been performed to gather theoretical data that can guide process optimization and scale-up. researchgate.net Furthermore, the transition of hazardous azide chemistry from batch processing to continuous flow systems has been investigated. acs.org This approach helps to mitigate the risks associated with the accumulation of unstable diazonium salts and azides, offering a safer and more scalable production method. acs.org

In the context of SₙAr reactions, optimization often involves the careful selection of the solvent, base, and temperature. Polar aprotic solvents like DMSO are frequently used as they effectively solvate the cation of the azide salt, enhancing the nucleophilicity of the azide anion. springernature.com The choice of the leaving group is also critical, with fluoride (B91410) often being superior to other halides due to the high electronegativity of fluorine, which increases the electrophilicity of the carbon atom it is attached to. youtube.com

Chemical Reactivity and Mechanistic Investigations of 4 Azido 2 Nitroaniline

Reactivity of the Nitro Moiety

The nitro group of 4-azido-2-nitroaniline also exhibits characteristic reactivity, influencing both the potential for functional group transformations and the properties of the aromatic ring.

Similar to the azido (B1232118) group, the aromatic nitro group is readily reducible to a primary amino group (aniline). wikipedia.orgyoutube.com This is a fundamental transformation in organic chemistry, often employed in the synthesis of dyes, pharmaceuticals, and other fine chemicals. researchgate.net A wide array of reagents can effect this reduction, with the choice often depending on the desired selectivity and the presence of other functional groups. organic-chemistry.orgcommonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity Notes |

| H₂/Pd/C | Catalytic Hydrogenation | Highly efficient but can also reduce other groups like azides and alkenes. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral conditions | A classic and often chemoselective method. youtube.comcommonorganicchemistry.com |

| SnCl₂/HCl | Acidic conditions | A mild and widely used method. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Can be used for selective reductions. |

| Hydrazine Hydrate/Catalyst | e.g., Fe₂O₃ or Raney Nickel | Effective transfer hydrogenation system. acs.org |

The reduction proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov Under certain conditions, these intermediates can be isolated. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

In a molecule like 4-azido-2-nitroaniline, the simultaneous presence of two reducible groups (azido and nitro) presents a challenge for selective reduction. However, specific reaction conditions can be tailored to favor the reduction of one group over the other. For instance, indium-mediated reduction in the presence of HCl has been shown to reduce both nitro and azido groups to amines. scispace.com Conversely, catalytic transfer hydrogenation systems can sometimes be optimized for selectivity.

The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. minia.edu.egresearchgate.net This has a profound impact on the reactivity of the aromatic ring to which it is attached.

Deactivation towards Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring, making it significantly less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgvedantu.com The nitro group withdraws electron density from the ring, particularly from the ortho and para positions, through resonance. vedantu.comtestbook.com This makes the ring more electron-poor and thus less nucleophilic. libretexts.org

Meta-Directing Effect: As a consequence of the strong deactivation at the ortho and para positions, electrophilic attack is directed to the meta position, which is comparatively less deactivated. vedantu.comtestbook.com Therefore, in electrophilic aromatic substitution reactions, the nitro group is a meta-director.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing properties of the nitro group activate the aromatic ring towards nucleophilic aromatic substitution (NAS). By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the nitro group is positioned ortho or para to the leaving group. This makes the displacement of a suitable leaving group by a nucleophile more facile.

Intermolecular and Intramolecular Reactivity Profiles

The chemical reactivity of 4-Azido-2-nitroaniline is dominated by the functionalities of the azido (-N₃) group and influenced by the electronic effects of the nitro (-NO₂) and amino (-NH₂) substituents on the aromatic ring. Its reactivity can be broadly categorized into intermolecular and intramolecular pathways.

Intermolecular Reactivity: The primary intermolecular reaction of the azide (B81097) group in 4-Azido-2-nitroaniline is the [3+2] cycloaddition, also known as the Huisgen azide-alkyne cycloaddition. This reaction, a cornerstone of "click chemistry," typically involves the reaction of the azide with a dipolarophile, most commonly an alkyne, to form a stable 1,2,3-triazole ring. While the thermal reaction can occur, it often requires elevated temperatures and may result in a mixture of regioisomers. The copper-catalyzed variant (CuAAC) proceeds at much higher rates and is highly regioselective, yielding the 1,4-substituted triazole, whereas ruthenium-catalyzed reactions (RuAAC) can produce the 1,5-substituted isomer. The azido group's functionality is a versatile tool for synthesizing various heterocyclic compounds through such cycloaddition reactions.

Intramolecular Reactivity: The intramolecular reactivity of 4-Azido-2-nitroaniline is most prominently observed under thermal or photochemical conditions. The presence of the nitro group ortho to the azido group creates a specific and highly favorable pathway for intramolecular cyclization.

Upon heating or irradiation with UV light, the azido group undergoes decomposition, extruding a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. The energy supplied is sufficient to break the RN-N₂ bond. This process is generally irreversible and highly exothermic due to the formation of the exceptionally stable N₂ triple bond.

The subsequent fate of the nitrene is dictated by the ortho-nitro group. The nitrene can attack one of the oxygen atoms of the adjacent nitro group, leading to an intramolecular cyclization. This type of reaction has been observed in analogous compounds, such as the thermolysis of 4-azido-3-nitropyridines and 4-azido-2-quinolones, which cyclize to form furoxans (furazan-N-oxides). Similarly, the thermal decomposition of 2-azidoquinoxaline (B6189031) N-oxides also proceeds via intramolecular reactions. Therefore, the primary product from the intramolecular reaction of 4-Azido-2-nitroaniline is expected to be a substituted benzofuroxan (B160326) (benzofurazan-N-oxide). This pathway represents a common reactivity profile for ortho-azidonitroarenes.

Kinetic and Thermodynamic Analyses of Reaction Pathways

The study of reaction kinetics and thermodynamics provides quantitative insight into the feasibility, rate, and energy changes associated with the chemical transformations of 4-Azido-2-nitroaniline.

Kinetic Analysis: A kinetic study of the intermolecular [3+2] cycloaddition reactions would likely show pseudo-first-order kinetics if one reactant (e.g., the alkyne) is used in large excess, allowing for the calculation of the rate constant and half-life for the consumption of 4-Azido-2-nitroaniline. The kinetics of such cycloadditions have been extensively studied, revealing significant rate enhancements in the presence of catalysts like copper(I).

The kinetics of the intramolecular thermal decomposition can be investigated using techniques like Differential Scanning Calorimetry (DSC). These methods monitor the heat flow from a sample as a function of temperature, allowing for the determination of kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) from the exothermic decomposition peak. For many nitroaniline compounds, the decomposition kinetics may exhibit autocatalytic character.

Thermodynamic Analyses: The intramolecular cyclization of 4-Azido-2-nitroaniline is a thermodynamically favorable process. The primary driving force is the large negative enthalpy of reaction (ΔH), stemming from the formation of the very stable dinitrogen molecule. This makes the decomposition highly exothermic.

Thermodynamic parameters for the decomposition pathway can be determined experimentally. Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are common methods used to study the thermal behavior and decomposition temperatures of energetic materials containing azido and nitro groups. These analyses provide data on the onset temperature of decomposition and the total heat released.

The key thermodynamic parameters that characterize the reaction pathway are:

Activation Energy (Ea): The minimum energy required to initiate the decomposition. A higher Ea implies greater thermal stability.

Enthalpy of Reaction (ΔH): The net change in heat content. A large negative value indicates a highly exothermic reaction.

Entropy of Reaction (ΔS): The change in disorder. The release of gaseous N₂ results in a large positive entropy change, which also favors the reaction.

Gibbs Free Energy (ΔG): Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). The large negative ΔH and large positive ΔS ensure that the decomposition is highly spontaneous once initiated.

The table below illustrates the typical thermodynamic parameters investigated for the thermal decomposition of an aromatic azide, although specific experimental values for 4-Azido-2-nitroaniline are not available in the cited literature.

Table 1: Representative Thermodynamic Parameters for Thermal Decomposition The following are representative values for illustrative purposes.

| Parameter | Symbol | Typical Value Range | Significance for Intramolecular Cyclization |

|---|---|---|---|

| Activation Energy | Ea | 100 - 150 kJ/mol | Energy barrier that must be overcome to initiate the reaction. |

| Enthalpy of Reaction | ΔH | -200 to -300 kJ/mol | Indicates a highly exothermic and energetically favorable process. |

| Entropy of Reaction | ΔS | 150 - 250 J/(mol·K) | Positive value reflects increased disorder from N₂ gas formation, driving spontaneity. |

Spectroscopic and Advanced Structural Characterization of 4 Azido 2 Nitroaniline

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. For 4-Azido-2-nitroaniline, these methods are crucial for confirming the presence of its key structural motifs: the azido (B1232118) (-N₃), nitro (-NO₂), and amino (-NH₂) groups, as well as the vibrations of the aromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Azido-2-nitroaniline is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. A prominent and sharp absorption band, typically observed in the region of 2100-2160 cm⁻¹, is a definitive indicator of the asymmetric stretching vibration of the azido group. The nitro group gives rise to two strong characteristic bands: an asymmetric stretching vibration usually found between 1500-1560 cm⁻¹ and a symmetric stretching vibration in the 1335-1385 cm⁻¹ range. The amino group is identified by N-H stretching vibrations, which typically appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring generally occur in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 (Strong, Sharp) | |

| Symmetric Stretch | Often more readily observed | ||

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | |

| Symmetric Stretch | 1335 - 1385 (Strong) | Strong | |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (Medium) | |

| Aromatic Ring | C-H Stretch | > 3000 (Variable) | |

| C=C Stretch | 1450 - 1600 (Variable) | Strong |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Azido-2-nitroaniline is expected to show distinct signals for the aromatic protons and the protons of the amino group. The aromatic region will display a characteristic splitting pattern determined by the substitution on the benzene ring. The protons on the aromatic ring are influenced by the electronic effects of the azido, nitro, and amino substituents, leading to specific chemical shifts. The amino group protons typically appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-Azido-2-nitroaniline will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom attached to the nitro group is expected to be significantly downfield due to the group's strong electron-withdrawing nature. Similarly, the carbons bonded to the azido and amino groups will exhibit characteristic chemical shifts.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.5 | Dependent on coupling |

| Amino Protons | Variable (often broad) | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic C-NO₂ | ~140 - 150 |

| Aromatic C-N₃ | ~130 - 145 |

| Aromatic C-NH₂ | ~140 - 150 |

| Other Aromatic Carbons | ~110 - 130 |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For 4-Azido-2-nitroaniline (C₆H₅N₅O₂), the calculated exact mass is a key parameter for its identification. HRMS can distinguish this compound from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing the loss of characteristic fragments such as N₂ from the azido group or NO₂ from the nitro group.

| Parameter | Value |

| Molecular Formula | C₆H₅N₅O₂ |

| Calculated Exact Mass | 179.0443 u |

X-ray Diffraction Analysis for Solid-State Molecular Architecture Elucidation

In a hypothetical crystal structure of 4-Azido-2-nitroaniline, one would expect to observe a nearly planar benzene ring. The azido and nitro groups are also likely to be largely coplanar with the aromatic ring to maximize conjugation. Intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, and π-π stacking of the aromatic rings, would be expected to play a significant role in the crystal packing. A detailed analysis would reveal the precise geometry of the azido group and the bond lengths and angles of the entire molecule, confirming the connectivity established by other spectroscopic methods.

Electronic Absorption Spectroscopy (UV-Vis) in Reaction Monitoring

Electronic Absorption Spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitro and azido groups in 4-Azido-2-nitroaniline. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet and visible regions.

Computational Chemistry and Theoretical Studies of 4 Azido 2 Nitroaniline

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 4-Azido-2-nitroaniline at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, like Hartree-Fock (HF) and post-HF methods, provide a rigorous, purely theoretical approach, though often at a higher computational expense. The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining reliable results.

A foundational step in the computational study of 4-Azido-2-nitroaniline is geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible ground state energy, which corresponds to the most stable three-dimensional structure. This is a critical step as the geometry of a molecule dictates many of its physical and chemical properties.

Table 1: Illustrative Data from a Hypothetical Conformational Analysis of 4-Azido-2-nitroaniline This table is for illustrative purposes to show the type of data that would be generated from a conformational analysis and does not represent published experimental or computational results.

| Conformer | Dihedral Angle (C1-C2-N-N) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | 0 | 0.00 | 65.2 |

| B | 90 | 1.50 | 9.8 |

| C | 180 | 0.50 | 25.0 |

The electronic structure of 4-Azido-2-nitroaniline can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be easily excited. Computational methods can accurately predict these orbital energies and the resulting energy gap. For nitroaniline derivatives, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene (B151609) ring significantly influences the HOMO and LUMO energy levels.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Azido-2-nitroaniline This table presents hypothetical data to illustrate the output of a DFT calculation on frontier molecular orbitals and is not based on published results.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -2.30 |

| HOMO-LUMO Energy Gap | 4.20 |

Computational chemistry is a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined.

These theoretical predictions are invaluable for interpreting experimental spectra. For 4-Azido-2-nitroaniline, DFT calculations could predict the characteristic vibrational frequencies for the azido (B1232118) (N₃) asymmetric and symmetric stretches, the nitro (NO₂) symmetric and asymmetric stretches, N-H stretching and bending modes of the aniline (B41778) group, and the various vibrations of the benzene ring. Comparing the computed spectrum with experimental data can help to confirm the molecular structure and assign the observed spectral bands to specific molecular motions. Studies on related compounds like 2,6-dibromo-4-nitroaniline (B165464) have shown good agreement between DFT-calculated and experimentally measured vibrational frequencies.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of 4-Azido-2-nitroaniline This table provides an example of predicted vibrational frequencies and is not based on published data for this specific molecule.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Azido (-N₃) | Asymmetric Stretch | 2120 |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3400 |

| Benzene Ring | C=C Stretch | 1600 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving 4-Azido-2-nitroaniline. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For example, theoretical studies could be used to investigate the thermal decomposition of 4-Azido-2-nitroaniline, a reaction of interest for energetic materials. Computational modeling could help to determine whether the initial step is the cleavage of the azido group to form a nitrene intermediate or another pathway. By calculating the activation energies for various possible steps, the most likely reaction mechanism can be identified. This information is crucial for understanding the stability and reactivity of the compound.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface and Non-Covalent Interaction Analyses)

The way molecules of 4-Azido-2-nitroaniline interact with each other in the solid state is critical for determining its crystal structure and physical properties. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal.

While a Hirshfeld surface analysis specifically for 4-Azido-2-nitroaniline is not available, studies on the related compound 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole reveal the types of interactions that would be expected. In this related molecule, the most significant contributions to the crystal packing are from H···H (31.5%), N···H/H···N (19.2%), O···H/H···O (14.5%), N···C/C···N (10.9%), and C···H/H···C (10.2%) contacts. ekb.eg Similar interactions would be expected to play a role in the crystal structure of 4-Azido-2-nitroaniline.

Table 5: Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Structurally Related Azido-Nitro Compound Data is for 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole and is used here for illustrative purposes. ekb.eg

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 31.5 |

| N···H/H···N | 19.2 |

| O···H/H···O | 14.5 |

| N···C/C···N | 10.9 |

| C···H/H···C | 10.2 |

Theoretical Assessment of Molecular Stability and Decomposition Pathways

Computational chemistry provides significant insights into the molecular stability and potential decomposition pathways of energetic materials like 4-Azido-2-nitroaniline. Through the use of theoretical models and quantum chemical calculations, researchers can predict thermodynamic and kinetic parameters that govern the compound's behavior under thermal stress. While specific computational studies focusing exclusively on 4-Azido-2-nitroaniline are not extensively available in peer-reviewed literature, valuable inferences can be drawn from comprehensive theoretical investigations into structurally analogous compounds, particularly nitroazidobenzenes.

A pivotal study combining experimental and theoretical methods on the thermal degradation of various nitroazidobenzenes offers a framework for understanding the stability of 4-Azido-2-nitroaniline. researchgate.netahievran.edu.tr This research utilized Density Functional Theory (DFT) calculations, a common and reliable method for studying the electronic structure of molecules, to analyze decomposition mechanisms. researchgate.net

Molecular Stability and Bond Analysis

The stability of energetic compounds is often initially assessed by examining the strength of their chemical bonds. The weakest bond in the molecule is typically the initiation point for decomposition. In molecules containing both nitro (-NO₂) and azido (-N₃) groups, the competition between the cleavage of the C-NO₂ bond and the N-N₂ bond of the azide (B81097) group is a critical factor. researchgate.net

Theoretical analyses, such as the Wiberg bond index (WBI), which provides a measure of bond order, have been employed to determine the relative strengths of these bonds in ortho-nitroaromatic azides. researchgate.net These studies indicate that in such compounds, the N-N₂ bond is generally more weakened or "activated" for cleavage compared to the C-NO₂ bond. researchgate.net This suggests that the initial step in the thermal decomposition of 4-Azido-2-nitroaniline is likely the homolytic cleavage of the terminal N-N bond in the azide group, leading to the extrusion of molecular nitrogen (N₂).

Decomposition Pathways

For aromatic azides, a primary decomposition pathway involves the loss of N₂ to form a highly reactive nitrene intermediate. The fate of this nitrene is heavily influenced by the presence and position of other substituents on the aromatic ring.

In the case of ortho-nitro substituted azidobenzenes, computational studies have shown that the decomposition can proceed through a concerted mechanism involving the neighboring nitro group. researchgate.net Instead of forming a free nitrene, the molecule can undergo an intramolecular cyclization to form a benzofuroxan (B160326) derivative. researchgate.net This pathway is often energetically favored, with a lower activation barrier compared to the pathway that forms a triplet nitrene, which is more common for azidobenzenes lacking an ortho-nitro group (e.g., meta- or para-nitroazidobenzene). researchgate.net

Given the ortho position of the nitro group relative to the azide group in 4-Azido-2-nitroaniline, a similar decomposition pathway involving cyclization is highly probable. The initial step would be the cleavage of the N-N₂ bond, followed by the interaction of the resulting nitrene with the oxygen of the adjacent nitro group, leading to the formation of a furoxan ring system and the elimination of N₂.

Energetics of Decomposition

The energetics of decomposition, including reaction enthalpies (ΔH) and activation energies (Ea), are key parameters determined through computational studies. The enthalpy of formation is a fundamental property used to calculate the energy released during decomposition. For instance, the enthalpies of formation for related nitroazidobenzenes have been calculated using methods like the complete basis set (CBS-4M) to achieve high accuracy. researchgate.net

The following table presents calculated enthalpies of formation for several nitroazidobenzene compounds, which can serve as a reference for estimating the energetic properties of 4-Azido-2-nitroaniline.

| Compound | Enthalpy of Formation (kJ/mol) |

| 2-Nitroazidobenzene | Data not available |

| 2,4-Dinitroazidobenzene | Data not available |

| 2,4,6-Trinitroazidobenzene | Data not available |

| 4-Nitroazidobenzene | Data not available |

Specific values from the cited study are not directly provided in the accessible text. However, the study confirms their calculation and use in determining decomposition enthalpies.

The enthalpy of degradation can then be derived using Hess's Law, comparing the enthalpy of formation of the reactant with that of the final products (e.g., the corresponding benzofuroxan and N₂). researchgate.net Computational studies have shown very good agreement between these calculated degradation enthalpies and experimental values obtained from techniques like Differential Scanning Calorimetry (DSC). researchgate.net This consistency underscores the predictive power of theoretical chemistry in assessing the thermal stability and hazard potential of such energetic materials.

Applications of 4 Azido 2 Nitroaniline and Its Derivatives in Advanced Materials Science

Precursors for Advanced Heterocyclic Compounds in Materials Research

Imidazole (B134444) and Other Nitrogen-Rich Heterocycles

The unique molecular architecture of 4-azido-2-nitroaniline, featuring both an azide (B81097) and a nitro-substituted aromatic amine, makes it a versatile precursor for the synthesis of various nitrogen-rich heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. nih.gov The reactivity of the azide and the latent amine functionality (via reduction of the nitro group) allows for the strategic construction of complex molecular frameworks such as triazoles and benzimidazoles.

1,2,3-Triazole Synthesis: The azide group (-N₃) on the 4-azido-2-nitroaniline molecule is a key functional group for participating in 1,3-dipolar cycloaddition reactions, most notably the Azide-Alkyne Cycloaddition. nih.gov This reaction, often referred to as "click chemistry," allows for the efficient and regioselective formation of a stable five-membered 1,2,3-triazole ring by reacting the aryl azide with an alkyne. mdpi.comorganic-chemistry.org Depending on the catalyst used, either 1,4- or 1,5-disubstituted triazoles can be synthesized. mdpi.comfrontiersin.org For instance, copper(I)-catalyzed reactions (CuAAC) typically yield 1,4-disubstituted products, while ruthenium-catalyzed reactions (RuAAC) can produce the 1,5-disubstituted isomer. organic-chemistry.org This methodology enables the covalent linking of the 4-azido-2-nitroaniline core to a wide array of other molecules or materials that possess an alkyne group, leading to derivatives with tailored properties. acs.org

Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles, which are fused imidazole systems, from 4-azido-2-nitroaniline proceeds via a two-step pathway. The initial and critical step is the selective catalytic reduction of the nitro group (-NO₂) to an amino group (-NH₂). researchgate.net This transformation converts 4-azido-2-nitroaniline into 4-azido-1,2-phenylenediamine. This resulting ortho-diamine is a classic building block for benzimidazoles. nih.govresearchgate.net The subsequent step involves the condensation and cyclization of the diamine with various reagents, most commonly aldehydes. researchgate.netmdpi.com The reaction with an aldehyde forms a 2-substituted benzimidazole, where the substituent is derived from the aldehyde used. This synthetic route provides access to a library of 2-substituted 4-azido-benzimidazoles, which combine the functionalities of both the benzimidazole and azide moieties for further chemical elaboration. mdpi.com

| Functional Group | Reaction Type | Reactant Partner | Resulting Heterocycle | Key Intermediates |

|---|---|---|---|---|

| Azide (-N₃) | 1,3-Dipolar Cycloaddition | Alkynes | 1,2,3-Triazole | None (Direct reaction) |

| Nitro (-NO₂) & Amine (-NH₂) | Reduction followed by Condensation/Cyclization | Aldehydes | Benzimidazole | 4-azido-1,2-phenylenediamine |

Role in Catalysis and Catalytic Processes

The role of 4-azido-2-nitroaniline in catalysis is primarily centered on its function as a substrate in catalytic reduction processes, which in turn generates products that can serve as valuable ligands in catalyst design.

The most significant catalytic process involving this compound is the reduction of its nitro group. Nitroanilines are recognized as environmental contaminants, and their catalytic reduction to less toxic phenylenediamines is an area of active research. nih.govresearchgate.net This transformation is of great industrial importance as the reduction product, p-phenylenediamine (B122844) (from 4-nitroaniline), is a key industrial reagent. taylorandfrancis.com The reduction of 2-nitroaniline (B44862) to o-phenylenediamine (B120857) is also well-documented. nih.gov By analogy, the catalytic reduction of 4-azido-2-nitroaniline yields 4-azido-1,2-phenylenediamine.

This reaction typically employs a heterogeneous catalyst, often composed of metal nanoparticles, and a reducing agent such as sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net Various catalytic systems have been shown to be effective for the reduction of structurally similar nitroanilines. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as an efficient, magnetically recoverable catalyst for the reduction of 2-nitroaniline and 4-nitroaniline (B120555). nih.govresearchgate.net Other reported systems include silica-supported gold nanoparticles. nih.gov These catalytic processes are often monitored by UV-Visible spectrophotometry, tracking the disappearance of the characteristic absorbance peak of the nitroaniline. taylorandfrancis.com

| Catalyst | Substrate(s) | Reducing Agent | Product(s) | Reported Conversion / Rate | Reference |

|---|---|---|---|---|---|

| Copper Ferrite (CuFe₂O₄) NPs | 2-Nitroaniline & 4-Nitroaniline | NaBH₄ | o-Phenylenediamine & p-Phenylenediamine | 95.6% in 90s (2-NA); 96.5% in 40s (4-NA) | nih.govresearchgate.net |

| Silica-supported Gold (Au/SiO₂) NPs | 2-Nitroaniline | NaBH₄, KBH₄, or Hydrazine Hydrate | o-Phenylenediamine | Frequently reported as effective catalyst | nih.gov |

| Graphene/Silver (Ag) Nanocomposite | 4-Nitroaniline | NaBH₄ | p-Phenylenediamine | High catalytic characteristics reported | taylorandfrancis.com |

Beyond its role as a substrate, 4-azido-2-nitroaniline contributes indirectly to catalysis through its reduction product. The generated 4-azido-1,2-phenylenediamine belongs to the o-phenylenediamine family of compounds, which are known to be versatile building blocks for creating redox-active ligands. rsc.org These ligands can coordinate with various transition metals to form complexes that mediate a wide range of chemical transformations. rsc.orgresearchgate.net Phenylenediamines can also function as organocatalysts in their own right for specific reactions, such as accelerating oxime and hydrazone ligations at rates much faster than commonly used aniline (B41778) catalysts. nih.gov Therefore, 4-azido-2-nitroaniline serves as a precursor to molecules that are integral to the development of advanced catalytic systems.

Applications in Bio Organic Chemistry and Chemical Biology Tools Methodological Focus

Role as Synthetic Intermediates for Complex Organic Molecules

Organic azides are valuable precursors in the synthesis of a wide array of heterocyclic compounds. nih.gov The azide (B81097) functionality can participate in various intermolecular and intramolecular reactions under thermal or catalyzed conditions to form five- and six-membered heterocyclic systems. nih.gov The presence of the azide, nitro, and amino groups makes 4-azido-2-nitroaniline a potentially useful building block for constructing more complex molecules. For instance, the high reactivity of nitroalkenes, related to the nitro group in the target compound, makes them efficient precursors in synthetic organic chemistry, readily participating in Michael additions, cycloadditions, and various cascade reactions to form heterocycles. rsc.org

The amino group on the aniline (B41778) ring can be diazotized and subjected to various transformations, while the azide itself can be converted into other functional groups. This multi-functionality allows for its potential use in multi-component and domino reactions to build complex molecular frameworks, including fused heterocyclic systems like quinazolines. nih.gov While specific, widespread applications of 4-azido-2-nitroaniline as a starting material in complex synthesis are not extensively documented in dedicated studies, the reactivity of its constituent functional groups positions it as a versatile intermediate for organic synthesis. nih.govrsc.org

Development of Photoaffinity Labeling Reagents (Focus on Chemical Methodology)

Aryl azides are frequently employed as photoaffinity probes (PAPs) due to their small size, relative stability in the dark, and high reactivity upon photoirradiation. rsc.org The 4-azido-2-nitrophenyl (NAP) group, a core structure of 4-azido-2-nitroaniline derivatives, was one of the first photo-reactive reagents used to study antibodies by modifying bovine γ-globulin and human serum albumin. nih.gov

The methodology of photoaffinity labeling (PAL) involves a ligand attached to a photoreactive group, which, upon irradiation, generates a highly reactive species that covalently cross-links the ligand to its target macromolecule. rsc.org When an aryl azide is activated by UV light (typically below 300 nm), it forms a highly reactive singlet nitrene. rsc.org This nitrene can then form a covalent bond by inserting into C-H or N-H bonds or adding to C=C bonds in the vicinity, effectively "labeling" the binding site of a target protein. rsc.orgnih.gov

A key methodological challenge with simple aryl azides is that the required short-wavelength UV light can damage biological systems. rsc.org Furthermore, the singlet nitrene can undergo intersystem crossing to a less reactive triplet state or rearrange, leading to non-specific labeling. rsc.org Despite these limitations, the methodology has been successfully applied. For example, a photoaffinity analogue of 25-hydroxyvitamin D₃, which incorporated a 4-azido-2-nitrophenyl group, was developed to covalently label the rat vitamin D-binding protein upon UV irradiation. nih.gov

| Property | Description | Methodological Implication |

|---|---|---|

| Activation | UV light irradiation (typically <300 nm) | Potential for damage to biological samples. rsc.org |

| Reactive Species | Singlet Nitrene | Highly reactive; inserts into C-H, N-H bonds or adds to C=C bonds. rsc.orgnih.gov |

| Stability | Relatively stable in the dark | Allows for synthesis and purification before photoactivation. rsc.orgnih.gov |

| Size | Small and minimally perturbing | Less likely to interfere with ligand-target binding. rsc.org |

Strategies for Bioconjugation Utilizing Azide-Based Click Chemistry Methodologies

The azide group is a cornerstone of "click chemistry," a set of bioorthogonal reactions prized for their reliability, specificity, and biocompatibility. Azides are particularly well-suited for biological applications because they are virtually absent from biological systems and are unreactive with most biological functionalities. chemsrc.com The azide group is also small and not very polar, meaning it is unlikely to significantly alter the properties of the biomolecule to which it is attached. chemsrc.com

The most prominent azide-based click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). impactfactor.orgnih.gov This reaction forms a stable triazole linkage between an azide and a terminal alkyne. impactfactor.org The reaction is highly efficient and compatible with aqueous conditions, making it ideal for modifying biomolecules like proteins, peptides, and nucleic acids. impactfactor.orgnih.gov The presence of the azide group makes 4-azido-2-nitroaniline and its derivatives suitable for incorporation into molecules that can then be conjugated to alkyne-modified targets via CuAAC.

The general methodology for CuAAC in a bioconjugation context involves combining the azide-containing molecule and the alkyne-containing biomolecule in a buffered aqueous solution. A source of Copper(I) is required, which is typically generated in situ from a Copper(II) salt (like CuSO₄) by a reducing agent such as sodium ascorbate. nih.govwikipedia.org A copper-chelating ligand, like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is often included to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the biomolecules from oxidative damage. nih.govresearchgate.net An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the need for the potentially toxic copper catalyst by using a strained cyclooctyne. chemsrc.com

| Component | Function | Common Example |

|---|---|---|

| Azide-functionalized molecule | One half of the reacting pair | Derivative of 4-azido-2-nitroaniline |

| Alkyne-functionalized biomolecule | The other half of the reacting pair | A protein with an incorporated alkyne-bearing amino acid |

| Copper(II) Source | Precursor to the active catalyst | Copper(II) sulfate (B86663) (CuSO₄) nih.gov |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalyst | Sodium Ascorbate nih.gov |

| Accelerating Ligand | Stabilizes Cu(I) and accelerates the reaction | THPTA researchgate.net |

| Buffer | Maintains pH for optimal reaction and protein stability | Phosphate or HEPES buffer wikipedia.org |

Use in Stereospecific Synthesis of Amino Derivatives (e.g., in Peptide and Steroid Synthesis Methodologies)

The azido-nitrophenyl moiety is a valuable tool for introducing photoactivatable groups onto complex biomolecules like steroids and peptides in a controlled manner. A key methodological approach involves condensing a reactive form of the azido-nitrophenyl group with an amino function on the target molecule. For instance, photoactivable aryl azide reagents such as N-(5-azido-2-nitrobenzoyl)oxysuccinimide and 4-azido-1-fluoro-2-nitrobenzene have been successfully condensed with amino groups introduced at the 17α-position of a 5α-dihydrotestosterone derivative. This strategy allows for the creation of steroid-based reagents with varying linker lengths for the photoaffinity labeling of sex hormone-binding globulins and androgen receptors.

In peptide chemistry, a similar methodology can be applied. For example, 4-azidoaniline (B77532) can be diazotized to form a 4-azidophenyldiazonium species, which is then coupled to amino acid residues within a peptide, such as N-acetyl-tyrosine-ethylester or a tyrosine-containing analog of bradykinin. researchgate.net This demonstrates a method for incorporating the photo-reactive azido (B1232118) group into a peptide sequence. researchgate.net

More broadly, the synthesis of unusual or complex α-amino acids often relies on the stereoselective introduction of an azide group, which serves as a precursor to the amine. uni-saarland.de Matteson homologation of chiral boronic esters with subsequent substitution by sodium azide is a highly stereoselective method for producing α-azido esters. uni-saarland.de These azide intermediates can then be readily converted into the corresponding amino acids and incorporated into peptides using standard procedures, such as reduction via a Staudinger reaction. uni-saarland.de While 4-azido-2-nitroaniline itself is not directly used in the chain elongation, its core structure represents the type of functionalized aryl azide that is attached to these stereospecifically synthesized amino derivatives for further applications like photo-crosslinking.

Q & A

Basic Research Question

- Hazards : Potential mutagenicity (azide group) and explosive tendencies (nitro group under heat/friction).

- Mitigation :

How can 4-Azido-2-nitroaniline be applied in site-specific protein labeling?

Advanced Research Question

The azide group enables bioorthogonal reactions (e.g., Cu-free click chemistry with cyclooctynes):

Conjugation : React 4-Azido-2-nitroaniline with alkyne-modified proteins under physiological conditions (pH 7.4, 25°C).

Validation :

- Use SDS-PAGE with fluorescent tags (e.g., Alexa Fluor 647-cyclooctyne) to confirm labeling efficiency.

- Quantify via UV-vis spectroscopy (ε ~450 nm for nitroarenes).

How should contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved?

Advanced Research Question

- Root Cause Analysis :

- Tautomerism : Nitro and azide groups may induce resonance effects, altering peak splitting. Compare experimental data with computational predictions (DFT calculations).

- Impurities : Cross-check with HPLC-MS to rule out byproducts (e.g., nitroso intermediates).

- Solution : Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize signals.

What strategies improve detection limits in environmental trace analysis of 4-Azido-2-nitroaniline?

Advanced Research Question

- Internal Standards : Use deuterated analogs (e.g., 4-Nitroaniline-d₄) to correct matrix effects in LC-MS/MS.

- Sample Preparation :

How can researchers optimize reaction yields in azido-nitroaniline synthesis?

Advanced Research Question

- DOE Approach :

- Vary temperature (–5°C to 25°C), stoichiometry (NaN₃:substrate ratio), and solvent polarity (DMF vs. THF).

- Analyze via response surface methodology (RSM) to identify optimal conditions.

- Catalysis : Test copper(I) iodide or TBTA ligands to accelerate azide-alkyne cycloaddition in downstream applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.